

Application Notes and Protocols for Calcium Imaging Experiments Using 2-MeS-ATP

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Compound of Interest

Compound Name: 2-MeS-ATP

Cat. No.: B15571884

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Introduction

2-Methylthioadenosine triphosphate (**2-MeS-ATP**) is a potent and relatively stable analog of adenosine triphosphate (ATP) that acts as a selective agonist for several subtypes of P2Y purinergic receptors, particularly the P2Y1 receptor.^[1] Its ability to induce robust and reproducible increases in intracellular calcium concentration ($[Ca^{2+}]_i$) makes it a valuable tool in calcium imaging experiments. These experiments are crucial for studying a wide range of cellular processes, including neurotransmission, inflammation, and muscle contraction.^{[2][3][4]} This document provides detailed application notes and protocols for the effective use of **2-MeS-ATP** in calcium imaging studies.

Mechanism of Action

2-MeS-ATP primarily exerts its effects by activating G-protein coupled P2Y receptors on the cell surface.^[2] Specifically, it shows high potency for the P2Y1 receptor.^[1] Upon binding, it initiates a signaling cascade that involves the activation of phospholipase C (PLC).^[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.^[2] This rapid increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.

Data Presentation

The following tables summarize the quantitative data regarding the potency and efficacy of **2-MeS-ATP** and related compounds in inducing intracellular calcium responses.

Table 1: Potency of P2Y Receptor Agonists

Agonist	Receptor Subtype	Cell Type	EC50 Value	Reference
2-MeS-ATP	P2Y1	Human Astrocytes	8 nM	[1]
MRS2365	P2Y1	Recombinant	0.40 nM	[1]
ATP	P2Y1	Jurkat Cells	Ki = 14.3 μ M (antagonist)	[5]
2-MeS-ATP	P2Y1	Jurkat Cells	Ki = 5.7 μ M (antagonist)	[5]
ATP	Endogenous P2Y	HEK 293 Cells	1.1 - 1.5 μ M	[6]
ATP	Endogenous P2Y	CHO-K1 Cells	58 - 67 nM	[6]
ATP	P2X	WRK-1 Cells	30 μ M	[4]

Table 2: Typical Experimental Concentrations and Conditions

Parameter	Value	Notes	Reference(s)
2-MeS-ATP Concentration Range	10 nM - 100 μ M	The optimal concentration should be determined empirically for each cell type.	[7][8]
Fluo-4 AM Loading Concentration	1 - 5 μ M	Incubation time and concentration may need optimization.	[9][10][11]
Dye Loading Incubation Time	30 - 60 minutes	Temperature can be at room temperature or 37°C.	[9][12]
Probenecid Concentration (optional)	1 - 2.5 mM	Used to prevent dye leakage from cells.	[10][12]
Pluronic F-127 Concentration (optional)	~0.02%	Aids in the dispersion of the AM ester in aqueous media.	[10][12]

Experimental Protocols

This section provides a detailed protocol for a typical calcium imaging experiment using **2-MeS-ATP** with the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents

- Cells of interest (e.g., primary astrocytes, cultured cell lines)
- 2-MeS-ATP** (trisodium salt)
- Fluo-4 AM
- Pluronic F-127
- Probenecid (optional)

- Dimethyl sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Cell culture medium
- Microscope slides or multi-well plates suitable for imaging
- Fluorescence microscope with appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm)

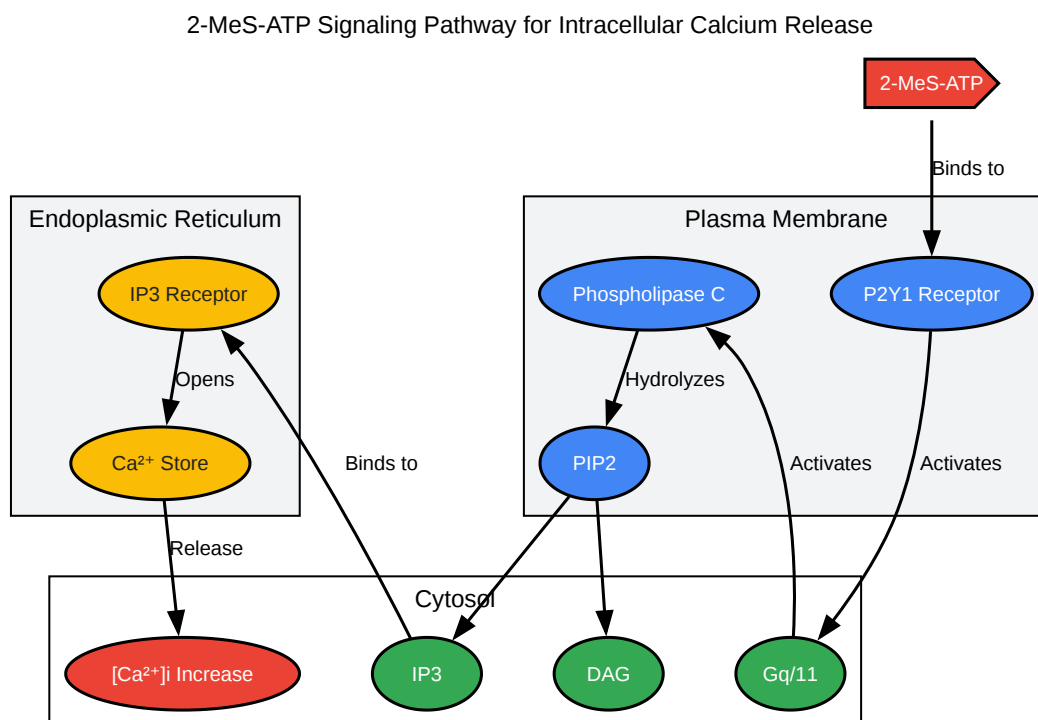
Protocol: Calcium Imaging with 2-MeS-ATP and Fluo-4 AM

- Cell Preparation:
 - Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they reach the desired confluency (typically 70-90%).
 - On the day of the experiment, aspirate the culture medium.
- Dye Loading:
 - Prepare a fresh Fluo-4 AM loading solution. For a final concentration of 2 μ M Fluo-4 AM, dilute a 1 mM stock solution in DMSO into pre-warmed HBSS.
 - To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in HBSS. The final Pluronic F-127 concentration should be around 0.02-0.04%.
 - (Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit dye extrusion.
 - Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature in the dark.^{[9][12]} The optimal loading time and temperature should be determined for each cell type.
- Washing:

- After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.
- Add fresh, pre-warmed HBSS to the cells for imaging.
- Baseline Fluorescence Measurement:
 - Place the plate on the fluorescence microscope stage and allow the cells to equilibrate for 5-10 minutes.
 - Acquire baseline fluorescence images for 1-2 minutes before adding **2-MeS-ATP**. This is crucial for establishing a stable baseline against which the response will be measured.
- Stimulation with **2-MeS-ATP**:
 - Prepare a stock solution of **2-MeS-ATP** in distilled water or buffer.
 - To stimulate the cells, carefully add the **2-MeS-ATP** solution to the imaging buffer to achieve the desired final concentration (e.g., in the range of 10 nM to 100 μ M). Ensure rapid and even mixing.
 - Immediately begin acquiring images to capture the resulting calcium transient. The imaging frequency should be high enough to resolve the kinetics of the calcium response (e.g., one frame every 1-5 seconds).
- Data Acquisition and Analysis:
 - Continue recording fluorescence for several minutes after the addition of **2-MeS-ATP** to observe the full calcium response, including the peak and subsequent decay.
 - Analyze the data by selecting regions of interest (ROIs) around individual cells.
 - Quantify the change in fluorescence intensity over time. The data is typically presented as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F_0), i.e., F/F_0 .
 - From the kinetic data, parameters such as the peak amplitude, time to peak, and duration of the calcium transient can be determined.[\[13\]](#)[\[14\]](#)

Mandatory Visualizations

Signaling Pathway of 2-MeS-ATP-Induced Calcium Release

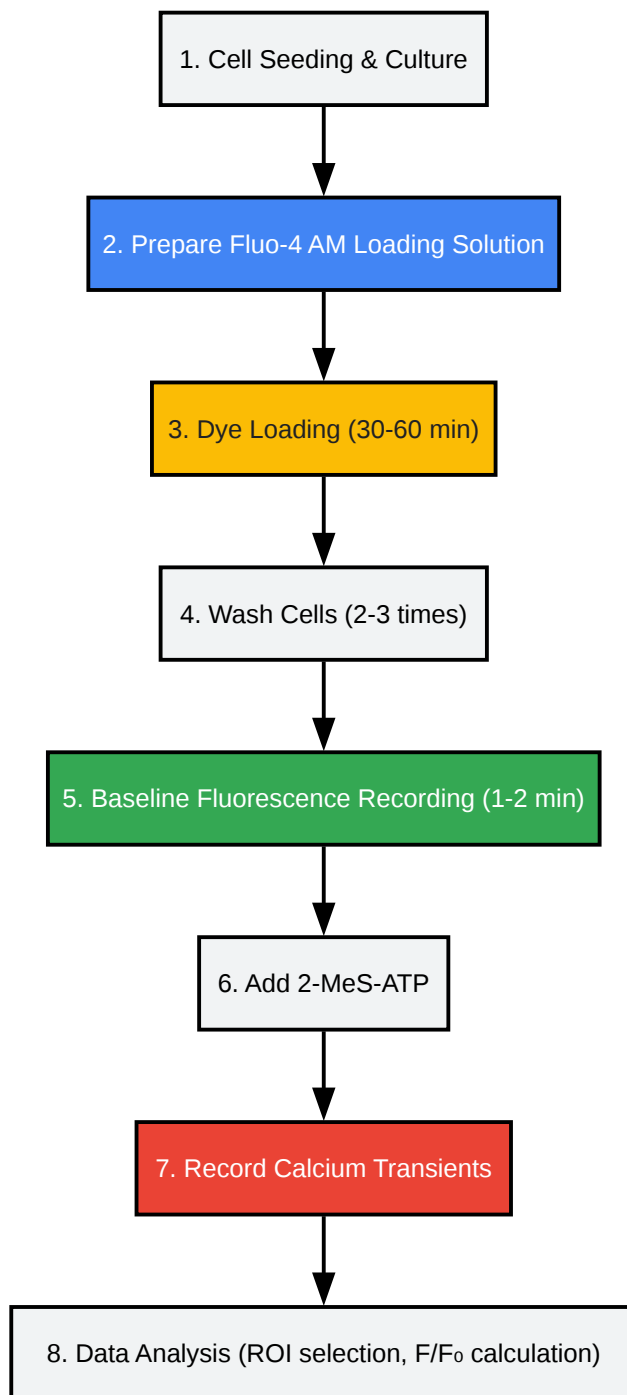


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Caption: Signaling cascade initiated by **2-MeS-ATP** binding to P2Y1 receptors.

Experimental Workflow for Calcium Imaging

Experimental Workflow for 2-MeS-ATP Calcium Imaging



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Caption: Step-by-step workflow for a calcium imaging experiment using **2-MeS-ATP**.

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